molecular formula C₁₂H₈D₅N₃ B1158844 Pyrimethanil-d5

Pyrimethanil-d5

Cat. No.: B1158844
M. Wt: 204.28
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Chemical and Biological Systems

Stable isotope labeling is a technique that involves the use of non-radioactive isotopes to trace the path of molecules within chemical and biological systems. wikipedia.org This method is foundational to a wide array of scientific inquiry, from understanding metabolic pathways to elucidating reaction mechanisms. symeres.commetwarebio.com

Isotopic labeling operates on the principle of chemical equivalence, where the labeled and unlabeled molecules exhibit nearly identical chemical properties. metwarebio.com However, the difference in mass allows them to be distinguished by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. wikipedia.org This distinction is the cornerstone of techniques like isotope dilution, which enables the precise quantification of a target compound in a complex mixture by adding a known amount of its isotopically labeled counterpart as an internal standard. metwarebio.com In mechanistic studies, the position of the isotopic label in the products of a reaction can reveal the step-by-step sequence of atomic rearrangements. wikipedia.org

Deuteration, the replacement of hydrogen with deuterium (B1214612), offers several distinct advantages. The significant mass difference between hydrogen and deuterium makes the labeled compound easily distinguishable from its unlabeled form, which is crucial for accurate measurements. clearsynth.com In analytical chemistry, deuterated compounds are invaluable as internal standards, helping to calibrate instruments and correct for variations in sample processing, known as matrix effects. clearsynth.com This leads to more precise and reliable quantitative analysis. clearsynth.comresolvemass.ca In environmental science, deuteration allows for tracer studies to monitor the fate and transport of pollutants in soil and water. vulcanchem.com

Properties

Molecular Formula

C₁₂H₈D₅N₃

Molecular Weight

204.28

Synonyms

4,6-Dimethyl-N-phenyl-2-pyrimidinamine-d5;  2-Anilino-4,6-dimethylpyrimidine-d5;  Mythos-d5;  N-(4,6-Dimethylpyrimidin-2-yl)aniline-d5;  Penbotec-d5;  Scala-d5; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Pyrimethanil D5

Synthetic Methodologies for Deuterated Pyrimethanil (B132214) Analogs

The synthesis of Pyrimethanil-d5 is a multi-step process designed to ensure the precise placement and high incorporation rate of deuterium (B1214612) atoms.

The targeted labeling of the phenyl ring in this compound is achieved through the use of a deuterated precursor rather than by direct hydrogen-deuterium (H-D) exchange on the final pyrimethanil molecule. This strategy is crucial for ensuring that deuteration occurs only at the desired positions, avoiding non-specific labeling on the pyrimidine (B1678525) ring or methyl groups.

The key starting material for this process is aniline-d5 (B30001) (benzen-2,3,4,5,6-d5-amine). zeotope.comsigmaaldrich.comcaymanchem.com Aniline-d5 is a commercially available building block with five deuterium atoms on the aromatic ring and a high isotopic purity, often 98 atom % D or greater. sigmaaldrich.com Using this precursor ensures that the subsequent reaction to form the anilinopyrimidine structure carries the deuterium label specifically on the phenyl moiety. sigmaaldrich.comvulcanchem.com This approach provides precise control over the location of the isotopic label, which is fundamental for its application as an analytical standard. zeotope.com

The synthesis of this compound mirrors the established methods for preparing its non-deuterated analog, with the substitution of aniline (B41778) for aniline-d5. A common industrial synthesis for pyrimethanil involves a one-pot reaction where aniline is first reacted with cyanamide (B42294) in an acidic medium to form a phenylguanidinium (B1229882) salt intermediate. google.com This intermediate is not isolated but is directly reacted with acetylacetone (B45752) (2,4-pentanedione) in the presence of a base to induce cyclization, forming the final pyrimethanil product. google.comgoogle.com

For the deuterated analog, the pathway is as follows:

Guanidination: Aniline-d5 is reacted with an acid (e.g., HCl) and cyanamide to form a phenyl-d5-guanidinium salt. google.com

Cyclization: The resulting phenyl-d5-guanidinium salt is then treated with acetylacetone and a base. The reaction proceeds via a condensation and subsequent cyclization to form the 4,6-dimethylpyrimidine (B31164) ring, yielding this compound. google.comgoogle.com

This method is efficient, and by using aniline-d5 as the starting point, the deuterium atoms are stably integrated into the final molecular structure. sigmaaldrich.comcaymanchem.com

Spectroscopic Confirmation of Isotopic Enrichment and Purity

Rigorous spectroscopic analysis is essential to verify the successful synthesis, confirm the location of the deuterium atoms, and quantify the isotopic purity of this compound.

Mass spectrometry is the primary technique for confirming the mass increase due to deuteration and for determining the isotopic purity of the final product. The molecular weight of unlabeled pyrimethanil is approximately 199.25 g/mol , while this compound has a molecular weight of about 204.28 g/mol , consistent with the replacement of five hydrogen atoms with five deuterium atoms. nih.govsigmaaldrich.com

High-resolution mass spectrometry (HRMS) provides precise mass data, allowing for unambiguous confirmation of the elemental formula (C₁₂H₈D₅N₃). vulcanchem.com Furthermore, MS analysis is used to determine the isotopic enrichment. A typical Certificate of Analysis for a commercial standard of this compound may show an isotopic purity of over 99%, indicating minimal presence of the unlabeled (d0) or partially labeled analogs. lgcstandards.com

Table 1: Comparison of Mass Spectrometric Data for Pyrimethanil and this compound

PropertyPyrimethanilThis compound
Molecular Formula C₁₂H₁₃N₃C₁₂H₈D₅N₃
Molecular Weight ( g/mol ) 199.25 researchgate.net204.28 sigmaaldrich.com
[M+H]⁺ Ion (m/z) ~200.1~205.1
Key Fragments (m/z) 198, 183, 107, 82 nih.govFragments shifted by +5 Da where the phenyl ring is intact

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the precise location of the deuterium atoms on the molecular scaffold. A comparison between the ¹H NMR spectra of pyrimethanil and this compound provides definitive evidence of site-specific labeling.

In the ¹H NMR spectrum of unlabeled pyrimethanil, characteristic signals appear for the phenyl protons, the single proton on the pyrimidine ring, and the two methyl groups. researchgate.netiucr.org For this compound, the signals corresponding to the five protons on the phenyl ring are absent, while the signals for the pyrimidine ring proton and the methyl protons remain. iucr.org This absence confirms that deuteration occurred exclusively on the phenyl ring. Additionally, ²H (Deuterium) NMR spectroscopy can be used to show a resonance in the aromatic region, further confirming the location of the deuterium labels. nih.gov

Table 2: Expected ¹H NMR Chemical Shifts (δ) for Pyrimethanil and this compound

ProtonsExpected Chemical Shift (ppm)Expected Signal in this compound
Phenyl-H ~7.0-7.5Absent
Pyrimidine-H ~6.5Present
Methyl-H (2x CH₃) ~2.3Present
Amine-H (N-H) Broad signal, variable positionPresent

Note: Exact chemical shifts can vary based on the solvent and experimental conditions. iucr.org

Quality Assurance and Reference Material Considerations for this compound

As a commercially supplied analytical standard, this compound is subject to stringent quality assurance and control procedures to ensure its suitability for high-precision quantitative analysis. sigmaaldrich.comsigmaaldrich.com It is often sold as a Certified Reference Material (CRM), with some manufacturers operating under accreditations such as ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. lgcstandards.com

The utility of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) is critically dependent on its chemical and isotopic purity. inorganicventures.comimreblank.chnih.gov IDMS is considered a definitive measurement method capable of high accuracy because the isotopically labeled standard corrects for analyte loss during sample preparation and for fluctuations in instrument response. wikipedia.orginorganicventures.com

A Certificate of Analysis (CoA) is a crucial document that accompanies the reference material, providing validated data on its quality. lgcstandards.comct.gov Key parameters reported include:

Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with purity levels often exceeding 98-99%. sigmaaldrich.comlgcstandards.com

Isotopic Purity: Quantifies the percentage of the deuterated form relative to any unlabeled or partially labeled species. This is a critical value for accurate quantification. lgcstandards.comtandfonline.com

Identity Confirmation: Verified through spectroscopic methods like MS and NMR to confirm the correct structure and label position. lgcstandards.com

Concentration: For standards sold in solution, the concentration and solvent are precisely specified. vulcanchem.com

The presence of unlabeled pyrimethanil as an impurity in the deuterated standard can interfere with the analysis of the target analyte, leading to inaccurate results. tandfonline.com Therefore, manufacturers must adhere to strict qualification specifications to minimize the level of any unlabeled material. tandfonline.com

Table 3: Typical Quality Assurance Specifications for this compound Reference Material

ParameterSpecificationAnalytical Method
Identity Conforms to structureNMR, MS
Chemical Purity ≥98%HPLC, GC
Isotopic Purity >95% (typically >98%)Mass Spectrometry
Isotopic Enrichment Atom % D specifiedMass Spectrometry
Format Neat solid or solution in specified solvent-

Source: Data compiled from typical commercial supplier specifications and certificates of analysis. sigmaaldrich.comlgcstandards.com

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique recognized for its high sensitivity and accuracy, providing measurements traceable to the International System of Units (SI). mdpi.com It has become an essential method in research and is increasingly implemented in routine testing laboratories for applications including food safety and environmental monitoring. rsc.orgamazon.com

The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte (the "spike") to a sample containing an unknown quantity of the native (unlabeled) analyte. rsc.org This mixture is then homogenized to ensure isotopic equilibrium is achieved. rsc.org Following sample preparation and extraction, the mixture is analyzed by a mass spectrometer, which measures the ratio of the isotopic spike to the native analyte.

This compound is the deuterium-labeled form of the fungicide pyrimethanil. medchemexpress.com In this stable isotope-labeled compound, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. sigmaaldrich.comnih.gov This mass difference allows a mass spectrometer to distinguish it from the native pyrimethanil, while its chemical behavior remains virtually identical.

In the analysis of complex matrices such as fruits, vegetables, and wine, the presence of numerous other compounds can interfere with the analytical signal. nih.govsasa.gov.uk this compound is employed as an ideal internal standard in these scenarios. medchemexpress.commedchemexpress.com When added to a sample at the beginning of the extraction process, it undergoes the exact same procedural steps as the native pyrimethanil. Any loss of analyte during sample preparation or any signal fluctuation during the final measurement will affect both this compound and pyrimethanil proportionally. This use of an isotopic internal standard is a key component of the isotope dilution technique, which is employed to mitigate matrix effects and ensure accurate quantification in complex samples like red wine. nih.govresearchgate.net

Quantitative Analysis of Pyrimethanil Residues Using this compound

The combination of this compound with powerful analytical instrumentation provides robust methods for the determination of pyrimethanil residues in various commodities.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a leading technique for pesticide residue analysis. sasa.gov.uk It offers rapid separation, high sensitivity, and exceptional selectivity, making it suitable for detecting trace-level contaminants in complex food and environmental samples. researchgate.netfstjournal.com.br

Developing a multi-residue method capable of quantifying hundreds of pesticides in a single run requires careful optimization of the entire analytical workflow. shimadzu.com The process begins with an efficient sample preparation technique, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile (B52724) extraction and salting-out step. shimadzu.commdpi.com this compound and other isotopic standards are added prior to this extraction. nih.govlcms.cz

The subsequent UHPLC separation is optimized by selecting an appropriate column and tailoring the mobile phase composition and gradient elution profile to achieve sharp peaks and good separation for a wide range of pesticides. mdpi.com Finally, the MS/MS parameters, including ionization mode and the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), are fine-tuned for each analyte to ensure maximum sensitivity and to eliminate interferences, confirming both the identity and quantity of the detected pesticide. sasa.gov.uklcms.cz The use of this compound throughout this process corrects for any variability, ensuring the method's accuracy and reliability. nih.gov

Pyrimethanil is a fungicide used on a variety of crops, including pome fruits, grapes, and vegetables, to control diseases like grey mould and leaf scab. bibliotekanauki.plfao.orgpomais.com Consequently, regulatory monitoring for its residues in these agricultural products is essential.

A notable application of this compound is in the multi-residue analysis of pesticides in wine. A study utilizing UHPLC coupled to high-resolution mass spectrometry (HRMS) developed a method for the simultaneous determination of 18 pesticides in red wine. nih.govresearchgate.net In this method, this compound was one of six isotopically labeled internal standards used to correct for matrix effects. The method demonstrated excellent performance for the quantification of pyrimethanil and other pesticides. nih.govresearchgate.net

The table below summarizes the validation data for pyrimethanil from this study, illustrating the high quality of results achievable with this compound as an internal standard.

ParameterResultCitation
Linearity Range 0.5–50 µg/kg nih.govresearchgate.net
Correlation Coefficient (r²) >0.999 nih.govresearchgate.net
Limit of Detection (LOD) 0.5 µg/kg nih.govresearchgate.net
Limit of Quantification (LOQ) 1.0 µg/kg nih.govresearchgate.net
Average Recoveries 85.4%–117.9% nih.govresearchgate.net
Relative Standard Deviations (RSDs) 0.5%–6.1% nih.govresearchgate.net

This validated method was successfully applied to commercial red wine samples, where pyrimethanil was among the detected pesticides, demonstrating the method's suitability for routine monitoring. nih.govresearchgate.net Similar methodologies are applied to other agricultural products like apples, pears, and tomatoes to ensure food safety. researchgate.netplantprotection.plnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive determination of pesticide residues in complex matrices. The use of this compound in GC-MS/MS methods significantly enhances the reliability of quantification.

The development of robust GC-MS/MS protocols is essential for the accurate monitoring of pesticides like pyrimethanil in environmental compartments. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach for pesticide residue analysis in various matrices, including soil. nih.gov Following extraction, analysis by GC-MS/MS allows for the sensitive detection of target compounds. For instance, a method for the determination of pyrimethanil and other fungicides in soil has been developed using headspace solid-phase microextraction (HS-SPME) followed by GC-MS with selected ion monitoring (SIM). nih.gov This approach demonstrates the adaptability of GC-MS for different extraction techniques. The optimization of GC-MS/MS parameters, such as the selection of precursor and product ions, is a critical step in method development to ensure high selectivity and sensitivity. researchgate.net The use of an internal standard like this compound during such method development is crucial to account for any analytical variability. nih.gov

The quantification of pyrimethanil at trace levels in environmental samples is critical for assessing environmental contamination and ensuring regulatory compliance. GC-MS-based methods have been successfully developed and validated for this purpose. For soil samples, methods utilizing HS-SPME coupled with GC-MS have achieved low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net In one such method, the linear dynamic range for pyrimethanil in soil was established between 0.004 and 1.000 µg/g. nih.gov For water analysis, while HPLC-MS/MS is often preferred, GC-MS methods are also applicable, particularly for less polar compounds. The use of this compound as an internal standard in these methods is instrumental in achieving accurate quantification at these low concentration levels by correcting for potential losses during sample preparation and injection, as well as for matrix-induced signal suppression or enhancement. sigmaaldrich.comepa.gov

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Dynamic Range
SoilHS-SPME-GC-MS0.001 µg/g nih.govNot Reported0.004-1.000 µg/g nih.gov
SoilHPLC/MS/MS1.50 ppb epa.gov5.00 ppb epa.govNot Reported
WaterHPLC/MS/MS0.250 ppb epa.gov0.500 ppb epa.govNot Reported

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-resolution mass spectrometry (HRMS) offers significant advantages over traditional quadrupole mass spectrometry, including high mass accuracy and resolving power, which enables more confident identification and quantification of analytes. filab.fr When coupled with liquid chromatography (LC), HRMS is a versatile tool for both targeted and non-targeted analysis of pesticides.

In HRMS, targeted selective ion monitoring (tSIM) is a data acquisition mode that focuses on specific ions of interest with a very narrow mass window, providing high sensitivity and selectivity. A method for the simultaneous determination of 18 pesticide residues in red wine was developed using ultra-high-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). nih.gov In this study, this compound was employed as an internal standard to mitigate matrix effects. The quantitative analysis was performed under the tSIM mode, which, combined with the use of the internal standard, resulted in excellent linearity and recovery for pyrimethanil and the other pesticides. nih.gov This strategy is particularly useful for the analysis of complex matrices where co-eluting interferences can be a significant challenge.

A major strength of HRMS is its utility in non-target screening (NTS), which aims to identify a broad range of chemicals in a sample without pre-selecting analytes. au.dk In such approaches, full-scan data is acquired, allowing for the retrospective analysis of samples for compounds that were not initially targeted. rsc.org The use of internal standards like this compound in NTS workflows is crucial for quality control and can aid in the semi-quantification of identified compounds. gdch.demdpi.com While this compound is structurally related to pyrimethanil, its presence in a full-scan HRMS dataset can also serve as a benchmark for retention time and mass accuracy, improving the confidence in the identification of other contaminants. This is particularly relevant in environmental monitoring where the presence of a wide array of unforeseen pollutants is common. researchgate.net

Method Validation Parameters Facilitated by this compound

The validation of an analytical method is a prerequisite for its application in routine analysis, ensuring that the method is reliable, reproducible, and fit for its intended purpose. The incorporation of this compound as an internal standard greatly facilitates the validation process by improving key performance parameters.

The use of an isotopically labeled internal standard like this compound is a well-established strategy to compensate for matrix effects, which can otherwise lead to inaccurate quantification. lcms.cz In a study on the determination of pesticide residues in red wine, the use of this compound and other deuterated standards resulted in satisfactory average recoveries ranging from 85.4% to 117.9% and relative standard deviations (RSDs) between 0.5% and 6.1%. nih.gov Similarly, in the analysis of wheat flour, this compound was used as an internal standard to ensure the accuracy of the quantification of multiple pesticide residues. researchgate.net The linearity of the method, as indicated by the correlation coefficient (r²), is also enhanced, with values typically exceeding 0.99. nih.gov By accounting for variations in extraction efficiency and instrument response, this compound ensures that the calculated concentrations of the target analyte are accurate and precise, even across different sample matrices and analytical batches. lcms.cziaea.org

MatrixAnalytical MethodSpiking LevelsAverage Recovery (%)Precision (RSD %)Linearity (r²)
Red WineUPLC-HRMS1 to 40 µg/kg nih.gov85.4 - 117.9 nih.gov0.5 - 6.1 nih.gov> 0.999 nih.gov
SoilHS-SPME-GC-MSNot ReportedNot Reported6.7 - 12.2 nih.govNot Reported
Chios Mastic GumLC-ESI-MS/MS5, 50, and 500 ng/g researchgate.net49.7 - 1274.4 - 20Not Reported

Evaluation and Mitigation of Matrix Effects

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can pose a significant challenge. sigmaaldrich.com These effects, caused by co-extractives from the sample matrix (e.g., fats, pigments, and sugars in food products), can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. sigmaaldrich.comsigmaaldrich.com

The use of an isotopically labeled internal standard such as this compound is a highly effective strategy to compensate for these matrix-induced signal fluctuations. sigmaaldrich.com Because this compound has the same retention time and ionization efficiency as the native pyrimethanil, any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively normalized.

A key study on the determination of 18 pesticide residues in red wine demonstrates this principle in practice. nih.govresearchgate.net Red wine is a complex matrix known to cause significant matrix effects. In this study, this compound was one of several isotopically labeled internal standards used to ensure accurate quantification. nih.govresearchgate.net The addition of this compound prior to the sample workup allows it to account for variations not only in the final measurement step but also for any analyte loss during the extraction and cleanup phases. sigmaaldrich.comsigmaaldrich.com This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for overcoming matrix effects and obtaining unbiased results. sigmaaldrich.com

Table 1: Approaches to Matrix Effect Mitigation Using this compound

Analytical ChallengeMitigation StrategyMechanism of ActionStudy Example
Signal Suppression/EnhancementIsotope Dilution Mass Spectrometry (IDMS)This compound is added to the sample and experiences the same signal alterations as the target analyte. The response ratio of the analyte to the internal standard remains constant, correcting for the effect.Determination of pesticide residues in red wine. nih.govresearchgate.net
Analyte Loss During PrepInternal Standard CalibrationThis compound accounts for physical losses during extraction, cleanup, and transfer steps due to its near-identical chemical properties to the analyte.Spiking samples with the isotope-labeled analog before the workup process. sigmaaldrich.comsigmaaldrich.com

Assessment of Analytical Recovery, Precision, and Linearity

Method validation rigorously assesses a method's performance, with recovery, precision, and linearity being critical parameters. This compound plays an integral role in ensuring these metrics meet stringent quality criteria.

Recovery measures the accuracy of a method by quantifying the amount of analyte detected after the entire analytical process compared to the amount originally added to the sample. In a study analyzing pesticides in red wine, the use of this compound as an internal standard contributed to achieving satisfactory average recoveries between 85.4% and 117.9% for the 18 pesticides studied. nih.govresearchgate.net These values fall within the generally accepted range for pesticide residue analysis, demonstrating the method's accuracy. mdpi.comnih.gov

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). High precision indicates a method is repeatable and reliable. The same red wine analysis reported excellent precision, with RSDs ranging from 0.5% to 6.1%. nih.govresearchgate.net Such low variability is indicative of a highly controlled and robust method, a quality enhanced by the use of an internal standard to correct for minor inconsistencies between runs.

Linearity demonstrates that the instrumental response is proportional to the analyte concentration over a specific range. In the analysis of red wine, the method showed excellent linearity for the pesticides in the concentration range of 0.5 to 50 µg/kg, with all correlation coefficients (r²) being greater than 0.999. nih.govresearchgate.net This high degree of linearity is essential for accurate quantification across a range of contamination levels.

Table 2: Summary of Method Performance Using this compound as an Internal Standard

ParameterPerformance MetricResultConcentration RangeMatrix
Recovery Average Recovery (%)85.4% - 117.9%1 to 40 µg/kgRed Wine nih.govresearchgate.net
Precision Relative Standard Deviation (RSD)0.5% - 6.1%1 to 40 µg/kgRed Wine nih.govresearchgate.net
Linearity Correlation Coefficient (r²)> 0.9990.5 to 50 µg/kgRed Wine nih.govresearchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sepscience.comfudschem.com These limits are crucial for ensuring that a method is sensitive enough to detect residues at or below legally mandated maximum residue levels (MRLs).

The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S). sepscience.com The use of this compound helps establish stable and low detection limits by minimizing background noise and variability in the analytical signal.

In the previously mentioned study on pesticide residues in red wine, the method employing this compound as an internal standard achieved an LOD of 0.5 µg/kg and an LOQ of 1.0 µg/kg for the target pesticides. nih.govresearchgate.net In a separate method evaluation by the U.S. Environmental Protection Agency for the determination of pyrimethanil in environmental samples, the LOQ was established at 5 ng/g (ppb) in soil and 0.5 ng/g (ppb) in water, with the LOD for water reported at 0.250 ppb. epa.gov While this study did not use this compound, it provides context for the detection levels achievable for the parent compound.

Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) in Methods Related to Pyrimethanil

Analyte(s)MatrixInternal Standard UsedLODLOQ
18 PesticidesRed WineThis compound and others0.5 µg/kg nih.govresearchgate.net1.0 µg/kg nih.govresearchgate.net
PyrimethanilSoilNot SpecifiedNot Reported5 ng/g epa.gov
PyrimethanilWaterNot Specified0.250 ng/g epa.gov0.5 ng/g epa.gov

Pyrimethanil D5: a Deuterated Analog for Advanced Research

Structural Characteristics of this compound and Deuteration Position

The fundamental structure of this compound is derived from its non-labeled counterpart, Pyrimethanil. Pyrimethanil is chemically classified as a member of the aminopyrimidines, specifically N-phenylpyrimidin-2-amine substituted with two methyl groups at the 4th and 6th positions of the pyrimidine (B1678525) ring. nih.gov

The defining structural feature of this compound is the specific placement of deuterium atoms. In this isotopologue, five hydrogen atoms on the phenyl group have been replaced by deuterium atoms. vulcanchem.comsigmaaldrich.com This specific substitution gives the compound its formal IUPAC name: 4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine. nih.gov This deuteration enhances the compound's mass, creating a distinct signature in mass spectrometry that allows it to be differentiated from the non-deuterated form. vulcanchem.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine nih.gov
Molecular Formula C₁₂H₈D₅N₃ medchemexpress.compharmaffiliates.com
Molecular Weight 204.28 g/mol glpbio.comvulcanchem.comnih.gov

| CAS Number | 2118244-83-8 | medchemexpress.comnih.gov |

Preservation of Core Chemical and Biological Properties of Pyrimethanil through Deuteration

A key aspect of this compound's utility in research is that the process of deuteration preserves the essential chemical and biological characteristics of the parent compound, Pyrimethanil. vulcanchem.com Pyrimethanil is a broad-spectrum, contact fungicide effective against a variety of fungal pathogens, most notably Botrytis species. medchemexpress.comchemsrc.com

The primary mechanism of action for Pyrimethanil is the inhibition of methionine biosynthesis in fungi. medchemexpress.compharmaffiliates.comglpbio.com By disrupting this crucial pathway, the fungicide interferes with protein synthesis and the production of hydrolytic enzymes that are essential for fungal growth and infection. vulcanchem.comchemsrc.com Research has shown that this potent bioactivity is not significantly altered by the isotopic labeling in this compound. vulcanchem.com Field trials and in vitro assays have demonstrated that the deuterated compound's effectiveness remains comparable to that of standard Pyrimethanil, validating its use as a reliable reference standard. vulcanchem.com

This preservation of properties is fundamental to its role as an internal standard. The near-identical behavior of the analyte and the standard ensures that they are equally affected by experimental variables, which is the foundational principle of the isotope dilution method. sigmaaldrich.com

Table 2: Comparative Biological Activity Against Botrytis cinerea

Compound IC₅₀ (Half-maximal inhibitory concentration) Source(s)
Pyrimethanil ~0.8 µM vulcanchem.com

| This compound | 0.8 µM | vulcanchem.com |

Environmental Fate and Behavior Studies Utilizing Pyrimethanil D5 As a Tracer

Tracking and Monitoring Pyrimethanil (B132214) in Environmental Compartments

Pyrimethanil-d5 is instrumental in quantitative methods for tracking the presence and concentration of Pyrimethanil residues across various environmental compartments. vulcanchem.comcore.ac.uk By adding a known quantity of this compound to a sample, it acts as an internal standard, allowing researchers to correct for any loss of the target analyte during sample extraction, cleanup, and analysis, thereby ensuring high accuracy in the final concentration measurement. iaea.org

In terrestrial ecosystems, this compound is utilized to investigate the persistence, mobility, and fate of Pyrimethanil in soil and sediment. vulcanchem.com Studies have shown that Pyrimethanil can exhibit moderate to high persistence in soil environments. nih.gov Laboratory soil column experiments reported a half-life for Pyrimethanil in the range of 27 to 82 days, while field studies found half-lives between 7 and 54 days. nih.gov The mobility of Pyrimethanil in soil has been characterized as ranging from low to high, with soil adsorption coefficients (Koc) suggesting moderate mobility. vulcanchem.comnih.gov Adsorption to soil particles is a significant process that can limit the bioavailability and degradation of the fungicide. nih.govresearchgate.net

The use of this compound as an internal standard allows for very low limits of quantification (LOQ) in complex soil matrices, as detailed in the table below. nih.gov

Table 1: Research Findings on Pyrimethanil in Terrestrial Environments

Parameter Finding Source
Persistence (Lab) Half-life of 27-82 days nih.gov
Persistence (Field) Half-life of 7-54 days nih.gov
Mobility Low to high mobility, depending on soil type nih.gov
Major Metabolite M605F007 (exhibits moderate to high persistence) nih.gov
Monitoring Method LC-MS/MS with this compound as internal standard nih.gov

| Limit of Quantification (Soil) | 0.01 mg/kg | nih.gov |

Pyrimethanil has been identified as a potential contaminant of surface water and sediments. researchgate.net Consequently, monitoring its presence in aquatic systems is critical. This compound is essential for the accurate quantification of the fungicide in surface water and groundwater samples, which often contain a complex mixture of substances. vulcanchem.comnih.gov High-frequency monitoring in small agricultural catchments has revealed that Pyrimethanil concentrations can increase sharply during and after rainfall events, indicating runoff from treated fields is a primary entry pathway into streams. nih.gov The stability of Pyrimethanil to hydrolysis at neutral pH suggests it can persist in water bodies, although photodegradation can accelerate its breakdown. fao.org

Table 2: Monitoring Data for Pyrimethanil in Aquatic Environments

Parameter Finding Source
Entry Pathway Runoff from agricultural land, especially during rain events nih.gov
Persistence Stable to hydrolysis, but susceptible to photodegradation fao.org
Monitoring Method On-site high-resolution mass spectrometry with isotope-labeled standards nih.gov
LOQ (Groundwater) 0.1 ppb (µg/L) vulcanchem.com

| LOQ (Surface Water) | 0.05 µg/L | nih.gov |

The potential for atmospheric transport of Pyrimethanil is also a subject of environmental investigation. Studies conducted in greenhouses have monitored its concentration in the air after application to understand its volatilization and deposition patterns. researchgate.net In these studies, this compound is the analytical standard of choice for quantifying airborne residues. nih.gov While direct atmospheric transport over long distances may be limited by its rapid degradation, the estimated atmospheric half-life of Pyrimethanil is approximately 2 hours due to its reaction with photochemically-produced hydroxyl radicals. nih.gov

Table 3: Findings from Atmospheric Monitoring of Pyrimethanil

Parameter Finding Source
Transport Detected in greenhouse air after application, indicating potential for short-range transport researchgate.net
Atmospheric Half-life Estimated at ~2 hours due to reaction with hydroxyl radicals nih.gov
Monitoring Method LC-MS/MS nih.gov

| Limit of Quantification (Air) | 0.00034 µg/L | nih.gov |

Elucidation of Pyrimethanil Degradation Pathways and Kinetics

This compound is a powerful tool for elucidating the complex degradation pathways of the parent compound. By using the labeled molecule in degradation experiments, researchers can more easily identify and structurally characterize the resulting transformation products (TPs) with mass spectrometry. researchgate.net The known mass shift between this compound and its TPs helps to confirm their molecular structures.

Photodegradation, the breakdown of a chemical by light, is a key abiotic process affecting Pyrimethanil in surface waters and on soil surfaces. fao.org Studies have shown that Pyrimethanil undergoes photolytic degradation in water, with a half-life as short as one day at pH 4. fao.org The presence of natural substances like humic acids can accelerate this process. fao.org

Detailed laboratory research has investigated the photodegradation of Pyrimethanil in the presence of iron(III), a common element in natural waters and soils. psu.edunih.gov These studies demonstrate that the degradation kinetics and the types of by-products formed are highly dependent on the chemical conditions, such as the pH and the type of buffer solution used. psu.edunih.gov The identification of the breakdown products in these experiments is crucial for a complete environmental risk assessment, a task aided by the use of isotopically labeled standards.

Table 4: Photodegradation of Pyrimethanil in the Presence of Iron (III)

Condition Key Findings Identified Products Source
Phosphate & Acetate Buffer Photodegradation leads to two primary breakdown products. Acetanilide, N,N'-bis-isopropylurea psu.edu
Citrate Buffer An additional degradation pathway is observed. Hydroxy-pyrimethanil derivatives (in addition to the others) psu.edu

| General | Degradation is faster at shorter wavelengths (UV range) but still efficient in the visible light range. | - | psu.edu |

Abiotic Transformation Processes Investigated with this compound

Hydrolysis and Other Chemical Degradation Mechanisms

The abiotic degradation of pyrimethanil is subject to varying environmental conditions. While some reports suggest it is relatively stable against hydrolysis and photolysis in aquatic environments scielo.br, other studies indicate that these are relevant degradation pathways. Hydrolysis studies have demonstrated a half-life of approximately 30 days for pyrimethanil in neutral aqueous solutions. vulcanchem.com

Photodegradation, the breakdown of the compound by light, also contributes to its dissipation. The process can be accelerated in surface waters exposed to sunlight. vulcanchem.com In soil, however, the influence of light is considered a less dominant factor in degradation compared to the roles of oxygen and microbial activity. researchgate.netnih.gov

Biotic Degradation Mechanisms (Microbial, Plant-Mediated)

Biotic processes are the principal drivers of pyrimethanil degradation in the environment, particularly in soil ecosystems. researchgate.netnih.gov Studies comparing sterilized and non-sterilized soil have shown that the molecule is significantly more persistent in the absence of microbial activity. researchgate.netresearchgate.net Microorganisms utilize the fungicide as a source of carbon and energy, breaking it down into various metabolites. researchgate.netacademicjournals.org In addition to microbial action, some aquatic plants, such as those in the Lemna genus (duckweed), have demonstrated the capacity to remove pyrimethanil from water. academicjournals.org

Research into the biotic degradation of pyrimethanil has led to the identification of several key transformation products. These metabolites provide insight into the degradation pathways mediated by soil microbes. The degradation process appears to involve initial hydrolysis that separates the molecule's heterocyclic and benzene (B151609) rings, followed by further enzymatic reactions. researchgate.net

A study by Vanni et al. (2006) identified five primary degradation products in soil, confirming that the degradation is mainly a biotic process as these products differ from those observed under purely abiotic conditions. researchgate.netnih.govtandfonline.com

Metabolite NameFormation Pathway Note
Benzoic acidAssociated with the breakdown of the benzene ring. researchgate.net
cis,cis-Muconic acidAn intermediate in the enzymatic degradation of the benzene ring. researchgate.net
Hydroxyl-4,6-dimethyl-2-pyrimidinamineResults from a hydroxylation reaction, a common first step in microbial degradation. researchgate.net
N'-ethyl-N-hydroxyformamidineRelated to the cleavage of the pyrimidine (B1678525) ring. researchgate.net
4,6-dimethyl-2-pyrimidinamineProduced by the hydrolysis of pyrimethanil, involving the loss of the benzene ring. researchgate.net

Microorganisms play a pivotal role in the environmental transformation of pyrimethanil. researchgate.netnih.gov The presence of diverse microbial communities in soil facilitates the breakdown of this fungicide through various enzymatic pathways. academicjournals.orgacademicjournals.org The process is influenced by environmental factors such as oxygen availability, temperature, and pH, which affect microbial activity. researchgate.netacademicjournals.org The introduction of pyrimethanil into soil can also temporarily alter the structure of the microbial community, with some studies noting a transient increase in bacterial diversity following its application. researchgate.net The degradation rate is often higher in soils with more organic matter, which supports a larger and more active microbial population. researchgate.net

Sorption, Mobility, and Bioavailability Studies of Pyrimethanil

Soil Adsorption and Desorption Characteristics

Pyrimethanil generally exhibits moderate to strong adsorption to soil. vulcanchem.comresearchgate.net This process is primarily governed by the soil's organic carbon content; higher organic carbon leads to stronger adsorption. researchgate.netresearchgate.net Studies have shown that pyrimethanil has a high affinity for soil components like humic acids and smectite clays, but a low affinity for kaolinite (B1170537) and ferrihydrite. researchgate.net

The strength of this binding is often quantified using the Freundlich sorption coefficient (Kf) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Higher values indicate stronger binding and lower mobility. Desorption, the release of the bound chemical back into the soil solution, is often limited, a characteristic known as hysteresis. usda.govnih.gov This strong binding reduces the bioavailability of the fungicide for microbial degradation and plant uptake. researchgate.net

Sorption CoefficientReported Value RangeImplicationSource(s)
Freundlich (Kf)1.2 - 4.60 mL/gIndicates moderate sorption capacity, influenced by soil type. researchgate.netresearchgate.net
Organic Carbon (Koc)150 - 500 mL/gSuggests moderate mobility, highly dependent on soil organic matter. vulcanchem.comraumberg-gumpenstein.at

Leaching and Runoff Potential in Different Soil Types

Due to its tendency to adsorb to soil particles, pyrimethanil is considered to have a low to moderate potential for leaching. researchgate.net The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, has been calculated for pyrimethanil as 2.56, which classifies it as a "transient" or moderately leachable compound. raumberg-gumpenstein.atpjoes.com

The risk of leaching is significantly lower in soils rich in organic matter and clay, where sorption is strongest. researchgate.netraumberg-gumpenstein.at Conversely, in sandy soils with low organic content, the potential for pyrimethanil to move through the soil profile and reach groundwater is markedly higher. raumberg-gumpenstein.atnih.gov While leaching may be limited under many conditions, the detection of pyrimethanil in some surface waters suggests that transport via soil erosion and surface runoff can be a significant pathway. raumberg-gumpenstein.atresearchgate.net

Interactions with Environmental Contaminants (e.g., microplastics)

The widespread presence of microplastics in soil and aquatic environments provides a new matrix for interaction with pesticides like pyrimethanil. These interactions are governed by the physicochemical properties of both the microplastic particles and the pesticide itself. frontiersin.orgnih.gov Studies utilizing this compound as a tracer investigate how these microscopic plastic fragments act as vectors, influencing the environmental behavior of the fungicide.

Impact on Pyrimethanil Adsorption and Distribution

The adsorption of pyrimethanil onto microplastic surfaces is a key process that dictates its distribution in the environment. Research indicates that various types of microplastics, including polyethylene (B3416737) terephthalate (B1205515) (PET), polystyrene (PS), polyvinyl chloride (PVC), and polylactic acid (PLA), can adsorb pyrimethanil. mdpi.comresearchgate.net This adsorption reduces the amount of the compound freely available in the soil or water phase, effectively transferring it to the plastic surface. mdpi.com

The process is significantly influenced by the chemical properties of the pesticide and the microplastic. frontiersin.org The hydrophobicity of a pesticide, often measured by its octanol-water partition coefficient (log K_ow), is a key determinant. nih.govmdpi.com Pyrimethanil has a log K_ow of approximately 2.48. mdpi.comresearchgate.net Studies comparing it with other pesticides have shown that compounds with higher hydrophobicity tend to have faster adsorption rates and greater adsorption capacities on microplastics. mdpi.comresearchgate.net

Adsorption kinetics for pyrimethanil onto microplastics have been found to follow a pseudo-second-order model. mdpi.comnih.govnih.gov This suggests that the rate-limiting step is primarily chemical adsorption, involving the sharing of electrons between the pesticide molecule and the surface of the microplastic. mdpi.comnih.gov In complex environmental scenarios where multiple pesticides are present, the adsorption process can be both competitive and synergistic. nih.gov For instance, in a binary system with the pesticide diethofencarb, the adsorption rate for both compounds onto microplastics was observed to be faster than when either was present alone. nih.gov

The interaction between this compound and microplastics fundamentally alters its environmental distribution, sequestering the compound on plastic surfaces and affecting its availability to organisms. mdpi.combeyondpesticides.org

Table 1: Research Findings on Pyrimethanil Adsorption by Microplastics

Microplastic Type(s)Key Research FindingsAdsorption Kinetics ModelInfluencing FactorsCitation
PET, PS, PVC, PLAAdsorbed pyrimethanil, with faster adsorption rates observed in a binary mixture with diethofencarb.Pseudo-second-orderChemical adsorption, available adsorption sites, hydrophobicity (log K_ow). mdpi.comresearchgate.netnih.gov
General MicroplasticsThe adsorption process can be both competitive and synergistic when other pesticides are present.Not specifiedCo-existence of other contaminants. nih.gov

This table is generated based on available research findings. Specific quantitative adsorption coefficients for pyrimethanil on various microplastics are part of ongoing research.

Influence on Environmental Persistence and Dissipation

By binding this compound, microplastics can significantly influence its persistence and dissipation in the environment. The general consensus from scientific studies is that the adsorption of pesticides onto microplastics leads to increased persistence. mdpi.comresearchgate.netbeyondpesticides.org This occurs because the adsorbed molecules are shielded from environmental degradation processes, such as microbial breakdown and photodegradation. beyondpesticides.org

The rate of dissipation of a pesticide is often measured by its half-life (T½), the time it takes for half of the initial amount to degrade. beyondpesticides.org Field studies conducted in the absence of microplastics have determined the half-life of pyrimethanil in soil to be relatively short, ranging from 3.3 to 4.0 days, depending on conditions like temperature and soil type. nih.gov

While specific half-life data for pyrimethanil in the presence of various microplastics are still emerging, studies on other pesticides provide clear evidence of this persistence effect. For example, the presence of microplastics has been shown to substantially prolong the degradation half-lives of various herbicides in aquatic environments, in some cases from a range of 86.6–231 days in control conditions to 346.5–886.2 days in water containing microplastics. mdpi.combeyondpesticides.org In another specific case, the half-life of the herbicide terbuthylazine (B1195847) was extended from 31.8 days to 45.2 days when exposed to a 10 g/L concentration of microplastics. mdpi.combeyondpesticides.org This principle strongly suggests that the half-life of pyrimethanil would similarly be extended when adsorbed onto microplastic particles. This delays its ultimate removal from the environment, creating a long-term reservoir of the contaminant.

Table 2: Effect of Microplastics on Pesticide Dissipation

CompoundEnvironmental MatrixConditionHalf-Life (T½) in DaysImplication for this compoundCitation
PyrimethanilSoilNo microplastics present3.3 - 4.0Baseline for comparison. nih.gov
TerbuthylazineWaterControl (No MPs)31.8Illustrates the principle of increased persistence due to microplastic presence. mdpi.combeyondpesticides.org
TerbuthylazineWaterWith Microplastics (10 g/L)45.2Suggests Pyrimethanil's half-life would be similarly extended. mdpi.combeyondpesticides.org
Various HerbicidesWaterControl (No MPs)86.6 - 231Demonstrates a significant increase in persistence across different compounds. mdpi.combeyondpesticides.org
Various HerbicidesWaterWith Microplastics346.5 - 886.2Reinforces the role of microplastics as a factor that slows pesticide degradation. mdpi.combeyondpesticides.org

This table contrasts the known half-life of pyrimethanil in soil with findings on other pesticides to illustrate the established effect of microplastics on persistence.

Metabolic Pathway Elucidation and Mechanistic Investigations with Pyrimethanil D5

In Vitro Metabolic Profiling of Pyrimethanil (B132214) Using Deuterated Analogs

In vitro studies are fundamental to isolating and understanding the specific enzymatic processes involved in the biotransformation of a compound. For Pyrimethanil, these studies have been conducted across fungal, plant, and animal systems, with Pyrimethanil-d5 providing an ideal analytical standard for such assays.

Enzymatic Biotransformation Studies in Fungal Systems

Pyrimethanil's fungicidal activity stems from its ability to interfere with key fungal enzymatic processes. Its primary mode of action is the inhibition of methionine biosynthesis, which disrupts protein synthesis and subsequent cell division. apsnet.orgmdpi.com Studies on pathogenic fungi like Botrytis cinerea have shown that Pyrimethanil also inhibits the secretion of essential hydrolytic enzymes required for the infection process. fao.orgmedchemexpress.com

Research has demonstrated a significant reduction in the activity of several cell wall-degrading enzymes in the presence of Pyrimethanil. apsnet.orgresearchgate.net In cultures of Botrytis cinerea, the fungicide was found to decrease the activities of polygalacturonase, cellulase (B1617823), and proteinase. medchemexpress.comresearchgate.net Similarly, in Penicillium digitatum, Pyrimethanil reduced the activity of both cellulase and pectinase. apsnet.org The use of this compound in such experiments allows for the precise measurement of the parent compound, helping to correlate its concentration with the observed enzymatic inhibition.

Table 1: Effect of Pyrimethanil on Fungal Enzyme Activity

Fungus Enzyme System Observed Effect Citation
Botrytis cinerea Polygalacturonase, Cellulase, Proteinase Activity decreased medchemexpress.comresearchgate.net
Botrytis cinerea Laccase Activity decreased medchemexpress.com
Penicillium digitatum Methionine Biosynthesis Production inhibited apsnet.org
Penicillium digitatum Cellulase, Pectinase Activity decreased apsnet.org
Sclerotinia sclerotiorum Methionine Biosynthesis Inhibition of pathway mdpi.com

Characterization of Metabolites Formed by Plant Enzyme Systems

Metabolism studies in various plant species reveal that Pyrimethanil undergoes limited transformation following application. fao.orgepa.gov The primary metabolic pathway involves the hydroxylation of the methyl groups on the pyrimidine (B1678525) ring or hydroxylation of the aromatic rings, followed by conjugation with sugars to form glucosides. apvma.gov.auchemicalbook.in The parent compound, Pyrimethanil, consistently remains the major component of the total residue found in and on plants. fao.orgepa.gov

In studies on apples and carrots, analysis confirmed that metabolism proceeds mainly through hydroxylation. epa.gov More detailed investigations in crops like carrots and lettuce have identified specific conjugated metabolites, although they typically constitute a minor fraction (<10%) of the total residue. fao.org The stability of the bond between the aniline (B41778) and pyrimidine rings is a key finding, as no cleavage at this junction has been observed in plant metabolism studies. fao.org

Table 2: Identified Pyrimethanil Metabolites in Plant Systems

Plant Metabolite Percentage of Total Radioactive Residue (TRR) Citation
Carrots (foliage) Malonyl-β-O-glucoside of 2-anilino-hydroxymethyl-6-methylpyrimidine 6% fao.org
Carrots (foliage) β-glucoside of 2-anilino-4-hydroxymethyl-6-methylpyrimidine 6% fao.org
Lettuce (leaf) Conjugate of 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine 5% fao.org
Lettuce (leaf) Conjugate of 2-anilino-4,6-dimethylpyrimidin-5-ol 8% fao.org

Comparative Metabolism Studies in Animal Model Systems (excluding human clinical data)

In contrast to plants, Pyrimethanil is extensively metabolized in animal systems. fao.org Studies in rats, mice, and dogs show a similar metabolic pattern characterized by rapid absorption and extensive biotransformation. fao.orgwho.int The primary metabolic reactions are aromatic oxidation (hydroxylation) on either the phenyl or pyrimidine ring, or both. fao.orgwho.int A secondary, minor pathway involves the oxidation of a methyl group on the pyrimidine ring to form an alcohol. fao.orgwho.int

These hydroxylated metabolites are then conjugated with glucuronic acid or sulfate (B86663) before excretion. fao.orgwho.intnih.govoup.com In lactating cows, Pyrimethanil is also extensively metabolized, with parent Pyrimethanil not being detected in milk. fao.org The major metabolites differ by matrix, with 2-anilino-4,6-dimethylpyrimidin-5-ol being predominant in milk and 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine being the main metabolite in the kidney. fao.org

Table 3: Major Metabolites of Pyrimethanil Identified in Animal Systems

Animal Model Metabolite Name Chemical Name Citation
Rats SN 614 276 4-(4,6-dimethylpyrimidin-2-ylamino)phenol who.int
Rats SN 614 277 2-anilino-4,6-dimethylpyrimidin-5-ol who.int
Rats SN 615 244 2-(4-hydroxyanilino)-4,6-dimethylpyrimidin-5-ol who.int
Rats SX 614 278 2-anilino-6-methylpyrimidine-4-methanol who.int
Lactating Cow (Kidney) AE C614276 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine fao.orgepa.gov
Lactating Cow (Milk) N/A 2-anilino-4,6-dimethylpyrimidin-5-ol fao.org

In Vivo Metabolic Fate of Pyrimethanil in Model Organisms

In vivo studies track the complete journey of a compound through a living organism, from uptake and distribution to biotransformation and excretion. These studies confirm the metabolic pathways identified in vitro and provide a comprehensive picture of the compound's fate.

Uptake, Translocation, and Accumulation in Plants (e.g., crops)

Following foliar application on crops, a significant portion of Pyrimethanil remains on the plant surface. fao.org Studies on grapes and tomatoes showed that a majority of the applied radioactivity could be removed with a surface wash, indicating limited penetration into the plant tissues. fao.org

However, some uptake and translocation do occur. The compound demonstrates acropetal movement, meaning it can be translocated upwards within the plant's vascular system. mdpi.comagropages.com In a study using cucumber plants, Pyrimethanil was shown to be absorbed and translocated from the leaves to other parts of the plant. mdpi.comresearchgate.net Despite this movement, the parent Pyrimethanil remains the major component of the residue within the plant, with very little metabolism occurring. fao.org

Table 4: Summary of Pyrimethanil Behavior in Plants

Crop Finding Conclusion Citation
Grapes, Tomatoes >56% of residue removed by surface wash Primarily a surface residue with limited penetration fao.org
Apples, Carrots, Lettuce Parent Pyrimethanil is the major residue component (44-96% of TRR) Very little metabolism occurs in plants fao.org
Cucumber Acropetal and basipetal translocation observed Systemic movement within the plant is possible mdpi.com
General Acropetal translocation Moves upward from the point of application agropages.com

Biotransformation and Excretion Patterns in Laboratory Animals (non-human species)

Studies in laboratory animals such as rats and mice show that orally administered Pyrimethanil is rapidly absorbed and eliminated. fao.orgwho.int More than 95% of a low dose is typically excreted within the first 24 hours. who.int The primary route of elimination is through the urine, which accounts for approximately 80% of the administered dose, indicating significant absorption from the gastrointestinal tract. fao.orgwho.int The remainder is excreted in the feces. fao.orgwho.int

Systemically absorbed Pyrimethanil is almost completely metabolized. Unchanged parent compound is generally found only in very small amounts in the feces. fao.orgwho.int The metabolic profile in excreta confirms the pathways identified in vitro, with the major metabolites being hydroxylated and conjugated forms of the parent compound. fao.orgwho.int No significant bioaccumulation has been observed in animal tissues. fao.org

Table 5: Excretion of Radiolabeled Pyrimethanil in Rats (96 h post-administration)

Excretion Route Percentage of Administered Dose Citation
Urine 79 - 81% fao.org
Feces 15 - 23% fao.org

Investigation of Biochemical Mechanisms of Action

This compound, the deuterium-labeled stable isotope of the fungicide Pyrimethanil, serves as a critical tool in biochemical research to unravel the precise mechanisms by which it exerts its antifungal effects. medchemexpress.com The incorporation of five deuterium (B1214612) atoms onto the phenyl ring provides a unique mass signature, enabling researchers to trace the molecule's fate and interactions within complex biological systems using mass spectrometry without altering its fundamental bioactivity. This isotopic labeling is instrumental for quantitative analysis and metabolic profiling. medchemexpress.comsilantes.com

The primary mode of action for anilinopyrimidine fungicides, including Pyrimethanil, is the inhibition of methionine biosynthesis. hb-p.comwikipedia.org This disruption of an essential amino acid synthesis pathway ultimately affects protein formation and cell division in susceptible fungi. hb-p.com The use of this compound allows for precise tracking of this inhibitory process in fungal pathogens such as Botrytis cinerea.

Early investigations into the mechanism focused on the sulfur assimilation pathway. Studies demonstrated that treating fungal mycelia with Pyrimethanil led to a significant reduction in methionine levels. nih.gov Concurrently, a notable accumulation of cystathionine (B15957), a precursor in the methionine biosynthesis pathway, was observed. nih.gov This finding strongly suggested that the fungicide was acting on an enzymatic step subsequent to the formation of cystathionine.

MetaboliteObserved Effect in Botrytis cinereaSignificanceReference
MethionineConcentration significantly reducedConfirms inhibition of the biosynthetic pathway, leading to a lack of this essential amino acid required for protein synthesis and fungal growth. nih.gov
CystathionineAccumulation observedPinpoints the inhibition to a step after cystathionine synthesis, narrowing the search for the specific enzyme target. nih.gov

Beyond its impact on methionine synthesis, Pyrimethanil also inhibits the secretion of extracellular enzymes by fungi, which are crucial for degrading plant tissues during the infection process. nih.gov this compound is an invaluable asset for elucidating the direct interactions between the fungicide and these target enzymes.

Isotopic labeling enables definitive binding studies. rsc.org Researchers can incubate fungal protein extracts with this compound and subsequently use mass spectrometry to identify enzyme-inhibitor complexes. The unique mass of the d5-labeled inhibitor allows it to be clearly distinguished from the thousands of other molecules in a cell lysate, providing direct evidence of a physical interaction. This approach is crucial for confirming enzyme targets and understanding the kinetics of inhibition.

Studies have shown that Pyrimethanil effectively reduces the activity of several key cell wall-degrading enzymes secreted by Botrytis cinerea, including polygalacturonase, cellulase, and proteinase. glpbio.com These enzymes are vital for the pathogen's ability to break down the plant's physical barriers and colonize host tissue. The use of isotopically labeled inhibitors like this compound in such experiments can help to precisely quantify the binding affinity and inhibitory concentration, leading to a more complete understanding of the enzyme-substrate (or enzyme-inhibitor) relationship.

EnzymeFungal SpeciesInhibitory Finding (IC50)SignificanceReference
PolygalacturonaseBotrytis cinerea~0.25 µMInhibits degradation of pectin (B1162225) in the plant cell wall. glpbio.com
CellulaseBotrytis cinerea~0.25 µMInhibits breakdown of cellulose, a major component of plant cell walls. glpbio.com
ProteinaseBotrytis cinerea~0.25 µMReduces the fungus's ability to degrade plant structural proteins and enzymes. glpbio.com
LaccaseBotrytis cinerea~1.0 µMAffects detoxification and melanin (B1238610) synthesis in the fungus. glpbio.com

Comparative Bioactivity and Efficacy Research

Assessment of Isotopic Effects on Fungicidal Activity

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), can sometimes alter the pharmacokinetic and metabolic profiles of a compound, a phenomenon known as the kinetic isotope effect. nih.gov In the context of fungicides, it is crucial to determine if such isotopic substitution affects the compound's intrinsic biological activity against target pathogens. Research into Pyrimethanil-d5, a deuterated analog of the anilinopyrimidine fungicide Pyrimethanil (B132214), has focused on whether the five deuterium atoms on the phenyl ring modify its fungicidal efficacy. vulcanchem.com Pyrimethanil functions by inhibiting the biosynthesis of methionine and other essential amino acids in fungi, thereby disrupting protein synthesis and fungal growth. medchemexpress.eumedchemexpress.com Studies indicate that the deuteration in this compound does not alter this fundamental mechanism of action. vulcanchem.com

In vitro studies are essential for directly comparing the fungicidal potency of a compound and its deuterated isotopologue, eliminating external environmental variables. Research findings indicate that the deuterium labeling in this compound does not significantly alter its bioactivity when compared to the non-deuterated parent compound, Pyrimethanil. vulcanchem.com Both compounds have demonstrated efficacy against a range of fungal pathogens, most notably Botrytis cinerea, the causative agent of gray mold. medchemexpress.euresearchgate.net The fungicidal activity of Pyrimethanil has been well-established against various strains of B. cinerea, including those resistant to other classes of fungicides like benzimidazoles and dicarboximides. researchgate.net The equivalent bioactivity of this compound ensures that it can be reliably used in research contexts as a surrogate for its non-deuterated counterpart. vulcanchem.com

A key metric for assessing fungicidal efficacy is the half-maximal inhibitory concentration (IC50), which measures the concentration of a fungicide required to inhibit a biological process, such as fungal growth, by 50%. Comparative analysis of IC50 values is a direct method to quantify any differences in potency resulting from deuteration.

In vitro assays against Botrytis cinerea have determined the IC50 value for this compound to be approximately 0.8 µM. vulcanchem.com When converted to µg/mL using the molecular weight of this compound (204.28 g/mol ), this is equivalent to approximately 0.16 µg/mL. vulcanchem.com Research on the non-deuterated Pyrimethanil has reported a range of IC50 (or the closely related EC50) values against B. cinerea, typically falling between 0.03 and 0.19 µg/mL for sensitive isolates. researchgate.net This demonstrates a clear alignment between the IC50 values of Pyrimethanil and this compound, confirming that the isotopic labeling has a negligible impact on its intrinsic fungicidal potency against this key pathogen.

CompoundTarget PathogenReported IC50/EC50 ValueSource
This compoundBotrytis cinerea~0.16 µg/mL (0.8 µM) vulcanchem.com
PyrimethanilBotrytis cinerea0.03–0.19 µg/mL researchgate.net
PyrimethanilSclerotinia sclerotiorum0.411–0.610 µg/mL nih.gov
PyrimethanilVenturia inaequalis0.11–0.52 µg/mL mdpi.com

Application in Fungicide Resistance Monitoring Programs

Fungicide resistance is a significant threat to effective disease control in agriculture. mdpi.com Monitoring programs are essential to detect shifts in pathogen sensitivity and to implement resistance management strategies. frac.info The use of stable isotope-labeled compounds like this compound plays a critical role in enhancing the accuracy and reliability of these monitoring efforts.

This compound is widely used as an internal standard in analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comresearchgate.netcore.ac.uk In resistance monitoring, researchers assess the sensitivity of a pathogen population by determining the EC50 values from a sample of isolates. mdpi.com For these assays to be accurate, the concentration of the fungicide in the test medium must be precise.

Because this compound has nearly identical chemical properties and fungicidal activity to Pyrimethanil but a different molecular weight, it is an ideal internal standard. vulcanchem.com When added to a sample, it behaves like the non-deuterated analyte throughout the extraction and analysis process. By measuring the ratio of the native fungicide to the deuterated standard, analysts can correct for any loss of substance during sample preparation, thereby achieving highly accurate quantification of the Pyrimethanil concentration. researchgate.net This ensures that the determined EC50 values are a true reflection of the pathogen's biological response.

The standardization of testing methods is a primary goal for effective fungicide resistance monitoring, as it allows for the comparison of data across different laboratories and over time. mdpi.com The establishment of a baseline sensitivity profile for a target fungus against a specific fungicide is a foundational step in this process. frac.info This baseline, created using fungal populations never before exposed to the fungicide, serves as a benchmark against which future populations are compared to detect sensitivity shifts. frac.info

The use of this compound as an internal reference standard contributes significantly to this standardization. By enabling precise and accurate quantification of the fungicide in resistance assays, it reduces inter-laboratory variability that could arise from differences in sample preparation or instrument calibration. researchgate.net This robust analytical methodology ensures that resistance monitoring programs can reliably detect even small shifts in pathogen sensitivity, providing an early warning that allows for timely adjustments to disease management strategies. mdpi.com

Future Directions and Emerging Research Avenues for Pyrimethanil D5

Integration with Advanced Omics Technologies for Comprehensive Studies

The fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins respectively, offer a holistic view of biological systems. nih.govnih.gov In pesticide research, these "omics" technologies can elucidate the mode of action, identify off-target effects, and reveal mechanisms of resistance. researchgate.netnih.gov The accuracy of these sophisticated analyses, particularly when using mass spectrometry, hinges on the precise quantification of molecules. researchgate.net

Pyrimethanil-d5 is critical in this context. As a stable isotope-labeled internal standard, it allows for the exact quantification of its non-deuterated counterpart, pyrimethanil (B132214), in complex biological matrices. medchemexpress.comnyxxb.cn This corrects for variations during sample preparation and analysis, ensuring data reliability. Future research will see this compound used in metabolomics studies to track the precise metabolic alterations within a plant or microorganism upon exposure to the fungicide. nih.gov Similarly, in proteomics, it can help quantify changes in protein expression related to the fungicide's mechanism, which involves inhibiting the biosynthesis of methionine. medchemexpress.com

Table 1: Application of this compound in Omics Technologies

Omics FieldRole of this compoundResearch Goal
Metabolomics Internal Standard for QuantificationTo identify and quantify metabolic pathway disruptions in target fungi and non-target organisms. nih.gov
Proteomics Internal Standard for QuantificationTo accurately measure changes in protein expression, particularly enzymes involved in methionine synthesis. medchemexpress.comnih.gov
Toxicogenomics Tracer and StandardTo correlate quantified exposure levels with changes in gene expression, providing a deeper understanding of toxicity pathways.

Development of Novel Analytical Applications Beyond Pesticide Residue Analysis

While this compound is well-established for pesticide residue analysis, its application is expanding into more nuanced analytical fields. nyxxb.cn A significant area of development is in human biomonitoring and toxicokinetic studies. Research investigating the metabolism and elimination of pyrimethanil in humans relies on the accurate measurement of the parent compound and its metabolites, such as 4-hydroxypyrimethanil (OH-PYM), in urine. nih.gov Using this compound as an internal standard in these studies ensures the high precision needed to determine metabolic rates and exposure levels in different populations. nih.gov

Furthermore, this compound can be instrumental in mechanistic toxicology. By acting as a tracer, it can be used in in vivo cell experiments to follow the uptake, distribution, and subcellular localization of the fungicide. medchemexpress.com This allows researchers to move beyond simply detecting its presence to understanding its behavior at a cellular and molecular level, which is crucial for assessing its potential as an endocrine disruptor. nih.gov

Contribution to Predictive Models for Environmental Fate and Exposure Assessment

Predictive models are essential tools for assessing the environmental risk of pesticides. federalregister.gov Models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are used to estimate environmental concentrations in soil, surface water, and groundwater. federalregister.gov The accuracy of these models is highly dependent on the quality of the input data, which includes parameters like degradation rates and soil sorption coefficients. battelle.org

This is where this compound provides a significant advantage. In laboratory and field-based environmental fate studies, it can be used as a tracer to precisely measure the rate of degradation, mobility, and partitioning of pyrimethanil in various environmental compartments like soil and water. researchgate.netresearchgate.net Unlike studies with the non-labeled compound, the use of a deuterated standard allows for unambiguous differentiation from pre-existing environmental background levels and minimizes analytical interference. This leads to more accurate and realistic data on the chemical's behavior, which can be used to refine and validate environmental fate models, ultimately improving the precision of ecological risk assessments. battelle.orgresearchgate.net For instance, Bayesian spatiotemporal models used to estimate air concentrations and human exposure from spray drift can be greatly enhanced with more precise deposition and degradation data generated using this compound. nih.gov

Table 2: Key Parameters for Environmental Fate Models Informed by this compound Studies

Model Input ParameterHow this compound Improves MeasurementAssociated Model Type
Degradation Rate (Soil, Water) Allows for precise tracking of concentration decline over time without background interference.PRZM, EXAMS federalregister.gov
Sorption Coefficient (Kd, Koc) Enables accurate quantification of the compound in both solid (soil/sediment) and aqueous phases. battelle.orgLeaching and Runoff Models
Volatility / Deposition Facilitates precise measurement in air and on non-target surfaces to quantify drift and deposition. researchgate.netAtmospheric Dispersion Models nih.gov

Advancements in Deuterated Compound Synthesis and Availability for Research

The broader application of this compound in research is contingent upon its availability, which is directly linked to advances in synthetic chemistry. Traditional methods for deuterium (B1214612) labeling can be complex and expensive. However, recent progress in synthetic methodologies is making deuterated compounds more accessible. researchgate.net

New techniques such as visible-light photocatalytic deuteration and novel hydrogen-deuterium exchange (HDE) reactions offer milder, more selective, and more efficient routes to introduce deuterium into organic molecules. researchgate.net Other emerging methods include organocatalytic strategies and reductive deuterations using novel reagents. nyxxb.cn The application of these advanced synthetic methods to the production of this compound could lower its cost and increase its supply. This enhanced availability will, in turn, encourage its use in a wider array of research applications, from fundamental environmental science to advanced toxicology, which may currently be limited by the cost of the labeled material.

Role in Interdisciplinary Research on Chemical Behavior and Impacts

This compound serves as a critical link in interdisciplinary research, connecting analytical chemistry with toxicology, environmental science, and molecular biology. By enabling precise quantification, it allows researchers to forge stronger connections between cause and effect.

For example, in ecotoxicology, studies have examined the effects of pyrimethanil on aquatic organisms like invertebrates and amphibians. nih.govresearchgate.net Future studies can employ this compound to accurately measure the internal concentration (body burden) within these organisms and correlate it directly with observed toxicological endpoints, such as impacts on reproduction or development. nih.gov This provides a much clearer picture of the dose-response relationship than relying on external water concentrations alone.

This integration is also vital for human health research. By linking precise exposure data from biomonitoring studies (using this compound) with epidemiological data, researchers can more accurately assess the risks associated with pyrimethanil exposure and its potential long-term health impacts. nih.govnih.gov Ultimately, this compound is not just an analytical standard but a tool that enhances the quality and impact of research across multiple scientific disciplines.

Q & A

Q. What is the primary role of Pyrimethanil-d5 in analytical chemistry, and how does it improve methodological accuracy?

this compound, a deuterated isotopologue of pyrimethanil, is widely used as an internal standard in mass spectrometry-based analyses. Its structural similarity to non-deuterated pyrimethanil allows it to correct for matrix effects, ionization efficiency variations, and instrument drift during quantification. For example, in pesticide residue analysis, this compound compensates for analyte loss during sample preparation, improving accuracy by normalizing recovery rates. Methodologically, researchers should spike samples with this compound early in the extraction process to ensure equilibration with the target analyte .

Q. How should researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

Stability validation involves:

  • Accelerated degradation studies : Expose this compound to extreme pH (e.g., 2–12) and temperatures (e.g., 40–60°C) over 24–72 hours.
  • LC-MS/MS monitoring : Track deuterium retention via mass shifts (e.g., m/z transitions specific to this compound) to confirm isotopic integrity.
  • Matrix-matched calibration : Compare stability in solvent vs. complex matrices (e.g., wine, soil) to assess environmental interference .

Q. What critical parameters should be documented when using this compound in pesticide residue analysis?

Key parameters include:

  • Spiking concentration : Typically 10–100 µg/L, optimized to match the analyte's expected range.
  • Retention time alignment : Ensure this compound elutes near the target analyte to account for temporal matrix effects.
  • Ion suppression/enhancement ratios : Calculate via post-column infusion or standard addition methods.
  • Batch-specific deuterium purity : Verify via certificates of analysis to avoid isotopic dilution errors .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound recovery rates across studies?

Contradictions often arise from matrix complexity or methodological variability. To address this:

  • Systematic matrix testing : Compare recovery in diverse matrices (e.g., fruits, wines, soils) using harmonized protocols.
  • Cross-lab validation : Collaborate with independent labs to assess inter-laboratory reproducibility.
  • Meta-analysis : Aggregate published recovery data, stratifying by extraction technique (e.g., QuEChERS vs. SPE) and instrumentation (e.g., HPLC vs. UPLC). Statistical tools like ANOVA can identify significant variables .

Q. What advanced frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven studies involving this compound?

  • PICOT Framework :
  • Population: Specific agricultural products (e.g., grapes).
  • Intervention: this compound-based quantification of pyrimethanil residues.
  • Comparison: Traditional external standardization vs. isotope dilution.
  • Outcome: Improved accuracy (e.g., %RSD < 5%).
  • Time: Longitudinal stability over 6 months.
    • FINER Criteria : Ensure the study is feasible (resources for deuterated standards), novel (e.g., novel matrix applications), and relevant to regulatory limits (e.g., EU MRLs) .

Q. How can researchers optimize LC-MS/MS methods to distinguish this compound from potential isobaric interferences?

  • High-resolution mass spectrometry (HRMS) : Use instruments with resolving power >50,000 (e.g., Q-TOF) to isolate m/z 268.1210 (this compound) from interfering ions.
  • Collision energy optimization : Perform energy-resolved MS/MS to select transitions with minimal background noise.
  • Chromatographic separation : Employ HILIC or mixed-mode columns to resolve co-eluting isomers .

Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?

  • Isotopic enrichment monitoring : Use NMR or IRMS to verify deuterium incorporation ≥98%.
  • Stability-indicating assays : Conduct forced degradation studies under oxidative (H2O2) and photolytic (UV) conditions.
  • Supplier collaboration : Request synthetic pathway details (e.g., catalyst used in deuteration) to assess reproducibility .

Methodological and Reproducibility Considerations

Q. How should researchers address ethical and safety concerns when handling this compound in laboratory settings?

  • Hazard mitigation : Refer to SDS guidelines (e.g., chronic aquatic toxicity) to implement waste containment protocols.
  • Exposure limits : Adhere to OSHA PEL/TLV for pyrimethanil (if applicable) and use PPE (gloves, fume hoods).
  • Ethical reporting : Disclose deuterated standard usage in publications to ensure transparency in data normalization .

Q. What steps ensure reproducibility when replicating this compound-based methods from literature?

  • Detailed SOPs : Document exact spiking volumes, LC gradients, and MS parameters.
  • Raw data archiving : Share unprocessed chromatograms and calibration curves as supplementary materials.
  • Reagent traceability : Specify suppliers and lot numbers for solvents/columns to address "lab-to-lab" variability .

Q. How can researchers leverage this compound to explore unmet analytical challenges (e.g., metabolomic profiling of degradation products)?

  • Non-targeted screening : Use this compound as a retention time anchor for suspect screening of pyrimethanil metabolites.
  • Degradation pathway studies : Combine isotopic labeling with HRMS to trace hydrolysis/oxidation products in environmental samples.
  • Cross-validation : Correlate LC-MS data with <sup>1</sup>H/<sup>2</sup>H NMR for structural confirmation .

Tables for Quick Reference

Table 1: Critical Parameters for this compound Method Validation

ParameterOptimal Range/RequirementKey Consideration
Deuterium Purity≥98%Prevents isotopic dilution errors
Spiking Concentration10–100 µg/LMatrix-dependent optimization
Retention Time Shift< ±0.1 min vs. analyteEnsures co-elution correction
Ion Suppression Ratio< 20%Validated via post-column infusion

Table 2: Frameworks for Hypothesis-Driven Research Design

FrameworkApplication to this compound Studies
FINEREnsures studies are feasible (resource-aware), novel (new matrices), and regulatory-relevant.
PICOTStructures comparative studies (e.g., internal vs. external standardization).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.